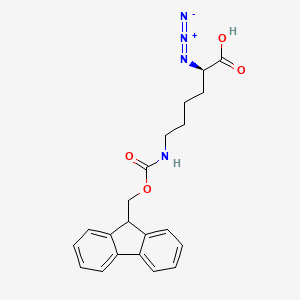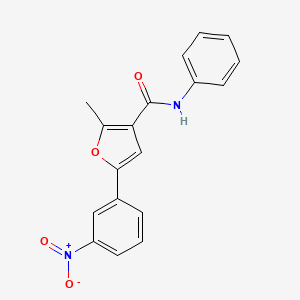
2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride is an organic compound that features a nitrile group and an aromatic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride typically involves the reaction of 4-nitrobenzyl cyanide with a suitable reducing agent to form the corresponding amine. This is followed by the introduction of a methyl group at the alpha position relative to the nitrile group. The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can act as a nucleophile, while the aromatic amine can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Aminophenyl)acetonitrile: Lacks the methyl group at the alpha position.
4-Aminobenzonitrile: Lacks the methyl group and has a simpler structure.
2-(4-Nitrophenyl)-2-methylpropanenitrile: Contains a nitro group instead of an amine.
Uniqueness
2-(4-Aminophenyl)-2-methylpropanenitrile hydrochloride is unique due to the presence of both the nitrile and aromatic amine groups, as well as the methyl group at the alpha position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-(4-aminophenyl)-2-methylpropanenitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-10(2,7-11)8-3-5-9(12)6-4-8;/h3-6H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYQENNPXLBNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-22-9 |
Source


|
| Record name | 2-(4-aminophenyl)-2-methylpropanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-chlorophenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2866754.png)


![N-(2-fluorophenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2866759.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B2866760.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2866761.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxyethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2866765.png)
![Ethyl 4-{[2-(1H-indol-3-YL)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2866767.png)


![8-methoxy-3-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2866773.png)

![8-(4-Bromophenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione](/img/structure/B2866775.png)

